2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the quinazolinone intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using appropriate dimethylphenyl derivatives and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further explored for their unique properties and applications.
Scientific Research Applications
2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a potential lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound’s unique structure makes it a candidate for studying its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 2-((4-chlorobenzyl)oxy)-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
Uniqueness
2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C29H25ClN2O2 |
---|---|
Molecular Weight |
469g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methoxy]phenyl]-3-(3,4-dimethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H25ClN2O2/c1-19-11-14-23(17-20(19)2)32-28(31-27-10-6-4-8-25(27)29(32)33)21-12-15-24(16-13-21)34-18-22-7-3-5-9-26(22)30/h3-17,28,31H,18H2,1-2H3 |
InChI Key |
PLCPTKNATBKIEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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